9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Descripción
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazolinone core. The structure features a 2,3-dimethoxyphenyl group at position 9 and a 4-methoxyphenyl group at position 2. The methoxy groups may influence electronic effects and metabolic stability compared to hydroxyl or alkyl analogs .
Propiedades
IUPAC Name |
9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-30-15-12-10-14(11-13-15)23-26-24-25-17-7-5-8-18(29)20(17)21(28(24)27-23)16-6-4-9-19(31-2)22(16)32-3/h4,6,9-13,21H,5,7-8H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJWJIUYOOBGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=C(C(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogs and Substituent Effects
Triazoloquinazolinones exhibit diverse bioactivities depending on substituent patterns. Key analogs include:
Key Observations :
- Methoxy vs.
- Amino vs. Methoxy: Diethylamino substituents (e.g., in ) significantly increase logP (3.57) but may reduce metabolic stability due to basicity.
- Positional Effects : The 2,3-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, which could modulate receptor binding compared to simpler phenyl or 4-methoxyphenyl analogs .
Key Observations :
- The NGPU catalyst in offers superior efficiency (85% yield, 1.5 h) compared to conventional methods.
- Prolonged reflux (e.g., 25 h in ) reduces practicality for scaling, highlighting the need for optimized catalysts.
Physicochemical Properties
Comparative physicochemical
Key Observations :
- The target compound’s methoxy groups likely result in a moderate logP (~3.2), balancing lipophilicity and solubility.
Pharmacological Potential
- RXFP4 Agonism: Compound 13a () showed 69.5% yield and structural similarity, suggesting triazoloquinazolinones may target peptide receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
